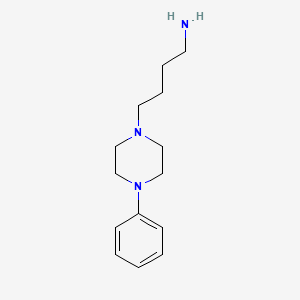

4-(4-Phenylpiperazin-1-YL)butan-1-amine

Overview

Description

“4-(4-Phenylpiperazin-1-YL)butan-1-amine” is a chemical compound with the molecular formula C14H23N3. It is often found in the form of a hydrochloride salt . The compound is typically a powder and is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(4-Phenylpiperazin-1-YL)butan-1-amine” consists of a butan-1-amine chain attached to a phenylpiperazine group . The molecular weight of the compound is 269.81 .Physical And Chemical Properties Analysis

“4-(4-Phenylpiperazin-1-YL)butan-1-amine” is a powder at room temperature . The compound has a molecular weight of 269.81 .Scientific Research Applications

Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

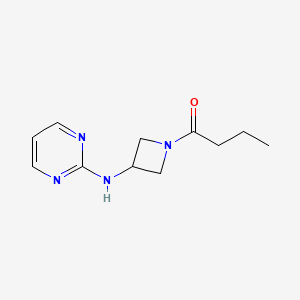

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .

Selective AChE Inhibitor

The compound 6g was found to be a selective AChE inhibitor, with poor inhibitory activity against butyrylcholinesterase (BuChE) . This selectivity was confirmed by molecular docking studies .

Mixed-Type Inhibitor

The mechanism of inhibition of compound 6g against AChE was analyzed by kinetic study. The result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Lead Compound for AD Drug Development

Due to its potent inhibitory activity against AChE and selectivity, compound 6g could be considered as a lead compound for the development of AD drugs .

Synthesis of Derivatives

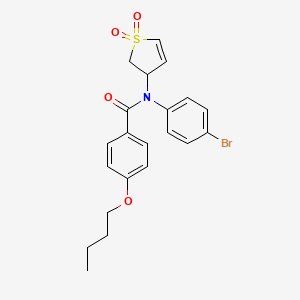

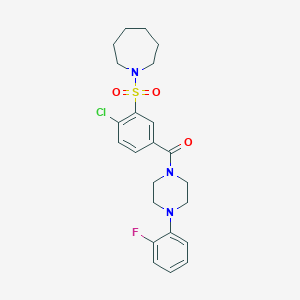

A new series of aryl (4-phenylpiperazin-1-yl)methanethione derivatives was designed, synthesized, and evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase .

Hydrochloride Form

The hydrochloride form of 4-(4-phenylpiperazin-1-yl)butan-1-amine is available, which may have different properties and applications .

Safety and Hazards

properties

IUPAC Name |

4-(4-phenylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIRRGMFYMCBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenylpiperazin-1-YL)butan-1-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)

![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)